2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1706299-24-2
VCID: VC5439582
InChI: InChI=1S/C19H20N2OS2/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2
SMILES: C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43
Molecular Formula: C19H20N2OS2
Molecular Weight: 356.5

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

CAS No.: 1706299-24-2

Cat. No.: VC5439582

Molecular Formula: C19H20N2OS2

Molecular Weight: 356.5

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone - 1706299-24-2

Specification

CAS No. 1706299-24-2
Molecular Formula C19H20N2OS2
Molecular Weight 356.5
IUPAC Name 2-indol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Standard InChI InChI=1S/C19H20N2OS2/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2
Standard InChI Key UTPFVBSWJCSLIX-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) substituted at the 7-position with a thiophene moiety. The ethanone group bridges this thiazepane to a 1H-indole ring via a methylene spacer. This architecture places it within a class of hybrid molecules designed to exploit the pharmacophoric features of both indole and thiazepane derivatives .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-(1H-indol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
Molecular FormulaC₁₉H₁₉N₂OS₂
Molecular Weight377.50 g/mol (calculated)
Key Functional GroupsKetone, thiazepane, indole, thiophene

Spectroscopic Characterization

While direct experimental data for this specific compound remains unpublished, analogs provide insight:

  • IR Spectroscopy: The carbonyl stretch (C=O) typically appears near 1,700 cm⁻¹, while N-H stretching in indole resonates at ~3,400 cm⁻¹ .

  • ¹H NMR: Expected signals include:

    • Thiophene protons: δ 6.8–7.3 ppm (multiplet, 3H)

    • Indole protons: δ 7.2–8.1 ppm (aromatic multiplet, 4H)

    • Thiazepane methylene: δ 2.5–4.0 ppm (complex splitting) .

  • Mass Spectrometry: A molecular ion peak at m/z 377.50 (M⁺) with fragmentation patterns indicative of thiazepane ring cleavage and indole moiety retention.

Synthetic Methodology

Retrosynthetic Strategy

The synthesis likely proceeds through sequential heterocycle formation:

  • Thiazepane Ring Construction: Cyclocondensation of cysteamine derivatives with α,β-unsaturated carbonyl compounds, followed by sulfur incorporation.

  • Thiophene Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to append thiophene at the 7-position.

  • Indole-Ethanone Conjugation: Friedel-Crafts acylation or Ullmann-type coupling to link the indole nucleus .

Reported Analog Synthesis

A structurally similar compound, 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone (CAS 1705329-89-0), was synthesized via:

  • Thiazepane formation from 2-methylbenzylamine and thioglycolic acid.

  • Ketone installation using 3-indoleacetyl chloride under Schotten-Baumann conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted low aqueous solubility (<0.1 mg/mL) due to aromatic stacking; soluble in polar aprotic solvents (DMSO, DMF) .

  • Stability: Susceptible to photodegradation of the indole moiety; recommended storage at -20°C under nitrogen .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (octanol-water)3.2 ± 0.3 (calculated)
pKa4.1 (indole NH), 9.8 (tertiary amine)
Topological Polar SA98.7 Ų

Research Gaps and Future Directions

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers, as chirality at the thiazepane nitrogen significantly impacts bioactivity.

  • ADMET Profiling: Prioritize in vitro assays for hepatic metabolism and blood-brain barrier permeability.

  • Target Deconvolution: Use CRISPR-Cas9 screening to identify novel protein interactors.

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